molecular formula C8H7BrClNO B11732601 1-(2-Amino-4-bromo-5-chlorophenyl)ethanone

1-(2-Amino-4-bromo-5-chlorophenyl)ethanone

Katalognummer: B11732601
Molekulargewicht: 248.50 g/mol
InChI-Schlüssel: MCBDZPZTAOFJDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Amino-4-bromo-5-chlorophenyl)ethanone is an organic compound with the molecular formula C8H7BrClNO It is a derivative of phenyl ethanone, where the phenyl ring is substituted with amino, bromo, and chloro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(2-Amino-4-bromo-5-chlorophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination and chlorination of 2-aminoacetophenone. The reaction typically proceeds as follows:

    Bromination: 2-Aminoacetophenone is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromo group at the 4-position.

    Chlorination: The brominated product is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Amino-4-bromo-5-chlorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: The amino, bromo, and chloro groups on the phenyl ring can undergo nucleophilic substitution reactions. For example, the amino group can be acylated using acyl chlorides to form amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Amino-4-bromo-5-chlorophenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound can serve as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Material Science: It can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: The compound’s derivatives may exhibit biological activities, making it useful in the study of biochemical pathways and mechanisms.

    Industrial Applications: It can be employed in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(2-Amino-4-bromo-5-chlorophenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of amino, bromo, and chloro groups can influence the compound’s binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

1-(2-Amino-4-bromo-5-chlorophenyl)ethanone can be compared with similar compounds such as:

    1-(2-Amino-4-bromophenyl)ethanone: Lacks the chloro group, which may affect its reactivity and biological activity.

    1-(2-Amino-5-chlorophenyl)ethanone: Lacks the bromo group, leading to differences in chemical and physical properties.

    1-(2-Bromo-4-chlorophenyl)ethanone: Lacks the amino group, which can significantly alter its chemical behavior and applications.

The unique combination of amino, bromo, and chloro groups in this compound imparts distinct properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C8H7BrClNO

Molekulargewicht

248.50 g/mol

IUPAC-Name

1-(2-amino-4-bromo-5-chlorophenyl)ethanone

InChI

InChI=1S/C8H7BrClNO/c1-4(12)5-2-7(10)6(9)3-8(5)11/h2-3H,11H2,1H3

InChI-Schlüssel

MCBDZPZTAOFJDL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=C(C=C1N)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.